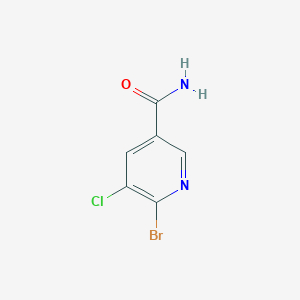

6-Bromo-5-chloronicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPIANFLFILTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Green Chemistry Principles in the Synthesis of Halogenated Nicotinamides

Chemical Transformations of the Nicotinamide (B372718) Amide Group

The amide functional group of this compound is a key site for chemical modification, allowing for the introduction of a variety of substituents that can modulate the compound's physicochemical properties and biological target interactions. While amides are generally characterized by their stability, particularly towards hydrolysis, several transformations can be employed to generate a range of derivatives.

One of the fundamental transformations of the amide group is its hydrolysis to the corresponding carboxylic acid. This reaction converts this compound to 6-bromo-5-chloronicotinic acid. Carboxylic acids are generally more acidic than their amide counterparts and can participate in a different range of biological interactions, including salt formation and esterification. The resulting 6-bromo-5-chloronicotinic acid serves as a versatile precursor for the synthesis of esters and other amide derivatives.

The amide group can also undergo reduction to the corresponding amine. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which would yield (6-bromo-5-chloropyridin-3-yl)methanamine. ambeed.com This conversion from a planar amide to a three-dimensional amine structure can significantly alter the molecule's shape and hydrogen bonding capabilities, which can have a profound impact on its biological activity.

N-Alkylation of the amide nitrogen presents another avenue for derivatization. This can be achieved by reacting this compound with alkyl halides in the presence of a base. akademisains.gov.myrsc.org This modification allows for the introduction of a wide variety of alkyl and aryl groups, enabling the exploration of structure-activity relationships related to the steric and electronic properties of the N-substituent.

Furthermore, the amide can be dehydrated to form the corresponding nitrile, 6-bromo-5-chloronicotinonitrile. Reagents like the Burgess reagent are known to facilitate this type of transformation. nih.gov The nitrile group is a valuable functional group in medicinal chemistry, as it can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.

| Transformation | Product | Key Reagents | Significance of Transformation |

|---|---|---|---|

| Hydrolysis | 6-Bromo-5-chloronicotinic acid | Acid or base | Introduces a carboxylic acid group, altering acidity and providing a handle for further derivatization (e.g., esterification). |

| Reduction | (6-Bromo-5-chloropyridin-3-yl)methanamine | Lithium aluminum hydride (LiAlH₄) | Converts a planar amide to a 3D amine, significantly altering molecular geometry and hydrogen bonding potential. ambeed.com |

| N-Alkylation | N-substituted-6-bromo-5-chloronicotinamides | Alkyl halides, base | Allows for the introduction of diverse substituents on the amide nitrogen to probe structure-activity relationships. akademisains.gov.myrsc.org |

| Dehydration | 6-Bromo-5-chloronicotinonitrile | Burgess reagent | Forms a nitrile group, a versatile functional group and bioisostere in medicinal chemistry. nih.gov |

Modifications at the Pyridine Ring Positions (Excluding Direct Bromine/Chlorine Substitution)

While the bromine and chlorine substituents on the pyridine ring of this compound are valuable handles for cross-coupling reactions, modifications at other positions of the pyridine ring can provide access to a different chemical space and lead to novel analogs with unique properties. Direct C-H functionalization has emerged as a powerful tool for such modifications, allowing for the introduction of new substituents without the need for pre-functionalized starting materials. mdpi.comnih.gov

Palladium-catalyzed C-H arylation is a prominent method for the direct functionalization of pyridine rings. nih.govmdpi.comsnnu.edu.cnnih.govchemrxiv.org This reaction allows for the introduction of aryl groups at specific positions of the pyridine ring, with the regioselectivity often controlled by the choice of catalyst and directing group. nih.govsnnu.edu.cn For this compound, C-H activation could potentially occur at the C2 or C4 positions, leading to a variety of diaryl derivatives. The electronic properties of the pyridine ring, influenced by the existing halogen substituents and the amide group, would play a crucial role in determining the site of C-H activation.

The development of bimetallic catalyst systems, such as Ni-Al, has also shown promise for the selective C-H activation of pyridines. mdpi.com These systems can overcome the inherent reactivity patterns of the pyridine ring and enable functionalization at less accessible positions. Such approaches could be instrumental in achieving selective modifications at the C2 or C4 positions of this compound.

Furthermore, classical electrophilic aromatic substitution reactions, while often challenging on electron-deficient pyridine rings, can sometimes be facilitated by the presence of activating groups or by using highly reactive electrophiles. The synthesis of fused heterocyclic systems can also be considered a modification of the pyridine ring, as it involves the formation of new rings attached to the original pyridine core.

| Modification Strategy | Target Position(s) | Potential Reagents/Catalysts | Anticipated Outcome |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C2, C4 | Palladium catalysts (e.g., Pd(OAc)₂), various ligands, aryl halides | Introduction of diverse aryl groups at specific positions, leading to novel biaryl structures. nih.govmdpi.comsnnu.edu.cn |

| Nickel-Aluminum Bimetallic Catalysis | C2, C4 | Ni-Al bimetallic complexes | Potential for high regioselectivity in C-H functionalization, including at less reactive sites. mdpi.com |

| Vilsmeier-Haack Reaction | C2, C4 | POCl₃, DMF | Formylation of the pyridine ring, introducing a reactive aldehyde group for further transformations. |

Synthesis of Complex Molecular Architectures Featuring the this compound Motif

The this compound scaffold serves as a valuable building block for the construction of more complex molecular architectures, including fused heterocyclic systems and macrocycles. scholaris.cathieme-connect.de The presence of multiple reaction sites—the amide group, the bromine and chlorine substituents, and the C-H bonds of the pyridine ring—allows for a variety of synthetic strategies to be employed.

One common approach to building molecular complexity is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. These reactions utilize the bromine or chlorine atoms as handles to form new carbon-carbon or carbon-heteroatom bonds. By reacting this compound with various boronic acids or other organometallic reagents, a wide array of biaryl and other complex structures can be synthesized.

The synthesis of fused heterocyclic systems is another important strategy for creating complex molecules. nih.govscholaris.cadtic.mil This can be achieved by reacting this compound with bifunctional reagents that can cyclize onto the pyridine ring. For example, the synthesis of pyrido[2,3-d]pyrimidines can be accomplished by the condensation of 2-aminonicotinic acids with various reagents. thieme-connect.dee-bookshelf.de By analogy, derivatives of this compound could be used to generate novel fused systems with potential applications in medicinal chemistry.

Multicomponent reactions (MCRs) offer an efficient way to build complex molecules in a single step from three or more starting materials. organic-chemistry.orgbeilstein-journals.orgnih.govbeilstein-journals.org The Ugi and Passerini reactions are well-known examples of MCRs that are widely used in the synthesis of peptide mimetics and other complex structures. organic-chemistry.org The development of MCRs that incorporate this compound or its derivatives would provide rapid access to libraries of complex molecules for biological screening.

| Synthetic Strategy | Key Transformation | Example of Resulting Architecture | Significance |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura coupling | Biaryl derivatives | Allows for the introduction of a wide range of substituents at the halogenated positions. |

| Fused Heterocycle Synthesis | Cyclization reactions | Pyrido[2,3-d]pyrimidines | Creates rigid, polycyclic systems with defined three-dimensional shapes. thieme-connect.dee-bookshelf.de |

| Multicomponent Reactions | Ugi or Passerini reaction | Peptidomimetics | Provides rapid access to complex molecules from simple starting materials in a single step. organic-chemistry.orgbeilstein-journals.orgnih.gov |

Combinatorial Synthesis and Library Generation Strategies

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of compounds for high-throughput screening. researchgate.netnih.govuzh.ch The this compound scaffold is well-suited for the application of combinatorial strategies due to its multiple points of diversification.

Solid-phase synthesis is a powerful technique for the combinatorial generation of compound libraries. scholaris.ca By attaching this compound or a suitable precursor to a solid support, a variety of reagents can be added in a stepwise fashion to build up a library of compounds. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

Solution-phase combinatorial synthesis offers an alternative to solid-phase methods and is often more amenable to automation. nih.gov One-pot, multicomponent reactions are particularly well-suited for solution-phase library generation, as they allow for the rapid assembly of complex molecules from simple starting materials. nih.govgoogle.com For example, a three-component reaction involving a chalcone, a β-ketoamide, and ammonium (B1175870) acetate (B1210297) has been used to generate a library of highly substituted nicotinamides. nih.govgoogle.com

Fragment-based drug discovery (FBDD) is another powerful approach that can be combined with combinatorial chemistry. organic-chemistry.org In FBDD, small molecular fragments are screened for their ability to bind to a biological target. Hits from the fragment screen are then elaborated using combinatorial chemistry to generate more potent and selective ligands. Dynamic combinatorial chemistry, where a library of compounds is generated in the presence of the biological target, can also be a powerful tool for identifying high-affinity ligands. organic-chemistry.org

| Strategy | Key Features | Example Application | Advantages |

|---|---|---|---|

| Solid-Phase Synthesis | Compound attached to a solid support. | Synthesis of peptide libraries. scholaris.ca | Simplified purification. |

| Solution-Phase Synthesis | Reactions carried out in solution. | One-pot, multicomponent reactions. nih.govgoogle.com | Amenable to automation. |

| Fragment-Based Drug Discovery | Screening of small molecular fragments. | Identification of starting points for lead optimization. organic-chemistry.org | Efficient exploration of chemical space. |

| Dynamic Combinatorial Chemistry | Library generated in the presence of the target. | Identification of high-affinity ligands. organic-chemistry.org | Target-driven synthesis. |

Design Principles for Systematic SAR and SPR Investigations

Systematic investigations into the SAR and SPR of this compound scaffolds are guided by several key principles to efficiently explore the chemical space and identify compounds with improved therapeutic potential. nih.gov

A primary strategy involves the systematic variation of substituents at different positions of the nicotinamide core. This allows for the evaluation of the impact of electronic, steric, and hydrophobic properties on the compound's activity and properties. For instance, modifying the amide functionality or introducing diverse chemical groups at other available positions on the pyridine ring can lead to significant changes in biological efficacy. The goal is to build a comprehensive understanding of which structural features are essential for the desired pharmacological effect.

Another crucial design principle is the use of bioisosteric replacements . This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the target activity or optimizing the pharmacokinetic profile. For example, replacing the amide group with other hydrogen-bonding moieties could alter the binding affinity and selectivity of the compound.

Computational modeling and structural biology play a vital role in the rational design of new analogs. Techniques such as molecular docking can predict how different derivatives of this compound might bind to a biological target. nih.gov This information helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Finally, a fragment-based approach can be employed, where small chemical fragments are first identified that bind to the target protein. These fragments are then grown or linked together to create more potent molecules. This method allows for a more efficient exploration of the binding pocket and can lead to the discovery of novel scaffolds. Surface Plasmon Resonance (SPR) is a technique often used in fragment screening to detect these initial low-affinity interactions. frontiersin.org

Influence of Halogen Substituents on Molecular Interactions and Reactivity

The presence of bromine and chlorine atoms on the nicotinamide ring significantly influences the molecular interactions and reactivity of this compound. These halogen substituents can participate in various non-covalent interactions, most notably halogen bonding.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength and directionality of these bonds can be modulated by the nature of the halogen and the electronic environment of the molecule. In the context of this compound, both the bromine and chlorine atoms can potentially form halogen bonds with biological macromolecules like proteins. The strength of these interactions typically increases in the order of Cl < Br < I. nih.gov

Studies on related halogenated pyridine derivatives have shown that the position and nature of the halogen substituent can have a profound effect on the crystal packing and the types of intermolecular interactions observed. nih.gov For instance, the presence of bromine and iodine has been shown to lead to the formation of halogen bonds that direct the supramolecular assembly. nih.gov

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the preferred spatial arrangement of atoms in the molecule, which in turn dictates its shape and how it can interact with a receptor's binding site.

The flexibility of the nicotinamide scaffold, particularly the rotation around the bond connecting the pyridine ring to the carboxamide group, allows the molecule to adopt various conformations. The specific conformation that is recognized by a biological target is often referred to as the "bioactive conformation." Understanding the conformational preferences of this compound and its derivatives is therefore essential for rational drug design.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), and X-ray crystallography are powerful tools for determining the conformation of molecules in solution and in the solid state, respectively. electronicsandbooks.com For example, NOE studies on a related 6-bromo-7-oxoditerpenoid revealed that the bromine atom had an α-configuration and that the central ring adopted a boat conformation in solution. electronicsandbooks.com

The conformation of the molecule directly impacts its ability to engage in specific molecular recognition events with a target protein. beilstein-journals.org These interactions can include hydrogen bonds, halogen bonds, and hydrophobic interactions. For a molecule to bind with high affinity, its shape and the spatial arrangement of its functional groups must be complementary to the binding site of the target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Nicotinamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wur.nl The development of QSAR models for nicotinamide derivatives, including those based on the this compound scaffold, is a valuable tool in drug discovery.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. wur.nl By establishing a statistically significant correlation between structural descriptors and biological activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The process of developing a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. chalcogen.romdpi.com

Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, including cross-validation and external validation. mdpi.com A good QSAR model should have high statistical correlation and predictive ability. mdpi.com

For nicotinamide derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. chalcogen.roresearchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build models for nicotinamide analogues as androgen receptor antagonists. researchgate.net These models provide 3D contour maps that visualize the regions where steric bulk, positive or negative charges, and other properties are favorable or unfavorable for activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, B3LYP, HOMO/LUMO, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), often employing functionals such as B3LYP, are instrumental in optimizing the molecular geometry of this compound and calculating its electronic structure.

A critical aspect of such studies is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule might interact with biological targets.

Currently, there are no published studies detailing the DFT calculations, HOMO-LUMO energy gap, or MEP analysis specifically for this compound.

Molecular Docking Simulations with Proposed Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might bind to the active site of a protein or enzyme.

These simulations could provide valuable insights into the potential biological targets of this compound by evaluating its binding affinity and interaction patterns with a range of receptors. The results are typically presented as a docking score, which estimates the binding free energy.

A thorough search of scientific databases did not yield any molecular docking studies specifically involving this compound.

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations can be employed. MD simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the key interactions that stabilize the complex.

These simulations are computationally intensive but are invaluable for understanding the atomistic details of binding dynamics and for refining the results obtained from molecular docking.

No molecular dynamics simulation studies specifically investigating the binding of this compound to any biological target have been identified in the available literature.

In Silico Screening and Virtual Library Design Incorporating this compound

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target. This compound could serve as a scaffold or a starting point for the design of a virtual library of related compounds. By systematically modifying its structure, a diverse set of derivatives can be generated and then virtually screened to identify molecules with potentially improved activity or other desirable properties.

This approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally.

There is no evidence in the reviewed literature of this compound being used as a basis for in silico screening or the design of virtual libraries.

Exploration of Biological Targets and Pathways Modulated by Nicotinamide Derivatives

Nicotinamide derivatives, a class of compounds structurally related to vitamin B3, are integral to fundamental biological processes. Their mechanism of action often involves interaction with specific molecular targets, including enzymes and receptors, which can trigger a range of biological effects. Research into halogenated nicotinamides, such as this compound, stems from the diverse roles these molecules play in cellular metabolism and signaling pathways. smolecule.com

A primary pathway influenced by nicotinamide derivatives is cellular energy metabolism. These compounds are recognized for their role as potential precursors in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions essential for glycolysis, the citric acid cycle, and oxidative phosphorylation. researchgate.net The modulation of NAD+ levels can impact a wide array of cellular functions, including DNA repair, gene expression, and mitochondrial health. researchgate.netnih.gov

Furthermore, nicotinamide derivatives are investigated for their influence on pathways related to inflammation and microbial pathogenesis. smolecule.com Studies suggest that their unique chemical structures, often featuring halogen substitutions on the pyridine ring, allow them to interact with and potentially inhibit key enzymes that are critical for the survival of pathogens. This has led to their exploration as potential antimicrobial agents that interfere with processes like bacterial cell wall synthesis or biofilm formation.

Enzyme Inhibition and Activation Studies (e.g., bacterial enzymes, NAD-consuming enzymes)

The biological activity of this compound and related nicotinamide analogs is significantly defined by their interaction with various enzymes. Research has focused on their potential as inhibitors, particularly against bacterial enzymes and those involved in NAD+ metabolism.

Bacterial Enzyme Inhibition: Halogenated nicotinamides have shown potential as antimicrobial agents by targeting key bacterial enzymes. The proposed mechanism involves the inhibition of enzymes essential for critical cellular processes such as cell wall synthesis and protein function, thereby disrupting pathogen survival. For instance, related bromo-substituted compounds like 6-bromopenicillanic acid derivatives have been tested as inhibitors of class A and C beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria like Escherichia coli. nih.gov

NAD-Consuming Enzyme Inhibition: Nicotinamide itself is a known byproduct and regulator of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov These enzymes are crucial for cellular processes, and their dysregulation is linked to various diseases. mdpi.com Nicotinamidases, enzymes that convert nicotinamide to nicotinic acid, are another important target. nih.gov Studies on a class of related compounds, nicotinaldehydes, have shown them to be potent competitive inhibitors of nicotinamidases from various organisms. nih.gov The inhibition is consistent with the formation of a stable complex with a key cysteine residue in the enzyme's active site. nih.gov The potential for substituted nicotinamides to modulate these enzymes makes them valuable research tools.

| Enzyme Class | Example Target | Observed Effect of Related Compounds | Potential Significance |

|---|---|---|---|

| Bacterial Enzymes | Beta-Lactamases (e.g., TEM-1, P99) | Weak to moderate inhibition by 6-bromo-substituted derivatives. nih.gov | Combating antibiotic resistance. |

| NAD-Consuming Enzymes | Nicotinamidases (e.g., SpNic, PfNic) | Potent competitive inhibition by nicotinaldehyde derivatives. nih.gov | Modulation of NAD+ salvage pathway, potential therapeutic applications. mdpi.comnih.gov |

| Bacterial Metabolic Enzymes | General metabolic enzymes | Inhibition of key metabolic enzymes noted for nicotinamide derivatives. | Development of new antimicrobial agents. |

Receptor Binding Profiling and Ligand-Receptor Interactions

The study of how ligands like this compound bind to and interact with biological receptors is fundamental to understanding their potential pharmacological effects. While specific receptor binding profiles for this compound are still under investigation, research on related molecular structures provides a framework for how such interactions are evaluated.

Computational and experimental methods are employed to predict and confirm these interactions. Molecular docking, for example, uses computer modeling to predict the binding orientation of a ligand within the active site of a target protein. plos.org This in silico approach helps identify key amino acid residues that may be crucial for binding. plos.orgnih.gov

Experimentally, techniques like radioligand binding assays are used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled version of a known ligand competes with the test compound for binding to the receptor, allowing for the calculation of binding affinity (often expressed as an IC50 or Ki value). For instance, studies on α2-adrenergic receptors have used such assays to determine the binding affinities of various ligands, identifying crucial serine residues in the transmembrane domains for agonist interactions. nih.gov

Chemoproteomic technologies can also identify ligand-receptor interactions directly on living cells without the need for genetic manipulation, providing insights under near-physiological conditions. nih.gov While research has yet to fully elucidate the specific receptor targets for this compound, its structural similarity to other bioactive molecules suggests that it may interact with various protein targets, a hypothesis that warrants further investigation through detailed binding studies.

Cellular and Biochemical Assays for Activity Evaluation

The biological effects of this compound and its analogs are assessed through a variety of in vitro cellular and biochemical assays. These tests are crucial for determining the compound's potential as an antimicrobial or anti-cancer agent.

Antibiofilm Properties: Bacterial biofilms are a major concern in persistent infections due to their increased resistance to antimicrobial agents. frontiersin.org Nicotinamide derivatives have been investigated for their ability to inhibit biofilm formation. For example, studies have shown that certain nicotinamide compounds can significantly reduce the biofilm mass of bacteria like Staphylococcus aureus. The mechanism often involves disrupting quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. nih.gov Assays to evaluate this typically involve growing bacteria on surfaces like microtiter plates in the presence of the test compound and then quantifying the remaining biofilm using staining methods.

In Vitro Anti-Proliferation: The anti-cancer potential of nicotinamide derivatives is often evaluated using anti-proliferation assays against various cancer cell lines. nih.govniscpr.res.in These assays measure the ability of a compound to inhibit cell growth. For instance, a related spirocyclic carbamate (B1207046) nicotinamide, compound 2 , demonstrated potent antiproliferative activity against a panel of human cancer cell lines. nih.gov The results are typically reported as a GI50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

| Cancer Cell Line | Cancer Type | GI50 (nM) |

|---|---|---|

| HCT116 | Colon Carcinoma | 97 |

| HEL | Erythroleukemia | Potent Inhibition (Specific GI50 not listed) |

| Jurkat | T-cell Lymphoma | Potent Inhibition (Specific GI50 not listed) |

| Multiple Myeloma Lines | Multiple Myeloma | Potent Inhibition Observed |

| Non-small Cell Lung Cancer Lines | Lung Cancer | Potent Inhibition Observed |

These cellular assays provide critical pre-clinical data on the biological activities of nicotinamide derivatives, guiding further research into their mechanisms of action.

Role as a Precursor in Endogenous Metabolite Pathways

A significant area of research for this compound and related compounds is their potential role as precursors in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a vital coenzyme found in all living cells and is central to metabolism and cellular energy. researchgate.netnih.gov

Mammalian cells synthesize NAD+ through several pathways, including the salvage pathway, which recycles nicotinamide (NAM), a product of NAD+-consuming enzymes. researchgate.netnih.gov In this pathway, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts nicotinamide into nicotinamide mononucleotide (NMN). nih.gov NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT) enzymes. researchgate.net

Given that this compound is a derivative of nicotinamide, it is hypothesized to enter these metabolic pathways. By serving as a substrate for enzymes like NAMPT, it could potentially be converted into a halogenated analog of NMN and subsequently NAD+. nih.gov The stimulation of NAD+ biosynthetic pathways is being explored as a therapeutic strategy for conditions associated with NAD+ decline, such as neurodegenerative diseases. mdpi.comnih.gov Studies have shown that providing NAD+ precursors can delay processes like axonal degeneration after injury. nih.gov Therefore, investigating how modified nicotinamides like this compound are processed in these endogenous pathways is crucial for understanding their full biological impact and therapeutic potential.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two protons of the amide group (-CONH₂). The chemical shifts and coupling patterns of the pyridine protons are characteristic of their positions relative to the nitrogen atom and the halogen substituents. uark.edu In related N-aryl dihalonicotinamides, ¹H NMR spectra are typically determined using a 200 MHz spectrometer with samples dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). uark.edu

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum for this compound would display six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the carbonyl group of the amide). niscpr.res.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. For instance, the carbonyl group (C=O) of the amide typically shows a strong absorption band around 1640-1680 cm⁻¹. uark.edu The N-H stretching vibrations of the primary amide group are also visible, usually as two bands in the region of 3100-3500 cm⁻¹. uark.eduniscpr.res.in

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₆H₄BrClN₂O, corresponding to a monoisotopic mass of approximately 233.9195 Da and an average molecular weight of 235.47 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) MS, can confirm the elemental composition with high accuracy. researchgate.net Electrospray ionization (ESI) is a common technique used, and the compound is often detected as a protonated molecule [M+H]⁺. google.com The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence.

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals for two pyridine protons and two amide protons with characteristic chemical shifts and coupling. |

| ¹³C NMR | Carbon skeleton structure | Six distinct signals for the five pyridine ring carbons and the carbonyl carbon. |

| IR Spectroscopy | Functional group identification | Strong C=O stretch (amide) ~1640-1680 cm⁻¹; two N-H stretches ~3100-3500 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular weight and elemental formula | Molecular ion peak corresponding to C₆H₄BrClN₂O; characteristic isotopic pattern for Br and Cl. |

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling its purity to be accurately quantified. Commercial batches of the compound often report purity levels exceeding 98%, which is verified using these techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment. A typical setup involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. researchgate.net A UV detector is used to monitor the column effluent, as the pyridine ring is chromophoric. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. acs.org As components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information for each peak. This is invaluable for identifying unknown impurities. The use of a Quadrupole Time-of-Flight (Q-TOF) detector offers high mass accuracy, facilitating the determination of the elemental composition of impurities. niscpr.res.in

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), allowing for faster analysis times and higher resolution. This technique is particularly useful for analyzing complex mixtures and for high-throughput screening. UPLC can be used to monitor the degradation of this compound in stability studies.

Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for a non-volatile compound like an amide, GC-MS can be employed for analysis following a derivatization step. For example, related nicotinic acids are analyzed by converting them into their more volatile methyl esters using reagents like diazomethane. uark.edu This approach can be used to analyze certain impurities or related precursors. The technique has been used to monitor yields in reactions involving similar iodoaromatic substrates. uc.pt

| Technique | Primary Application | Typical Configuration |

|---|---|---|

| HPLC | Purity quantification | Reversed-phase C18 column, Water/Acetonitrile mobile phase, UV detection. |

| LC-MS | Impurity identification and quantification | HPLC system coupled to an ESI or Q-TOF mass spectrometer. niscpr.res.in |

| UPLC | High-resolution separation, stability testing | Sub-2µm particle column for increased speed and efficiency. |

| GC-MS | Analysis of volatile precursors or derivatives | Derivatization to form volatile esters, followed by separation on a capillary column. uark.edu |

Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields data on bond lengths, bond angles, and intermolecular interactions, confirming the compound's absolute structure.

For this compound, single-crystal X-ray diffraction would unambiguously confirm the connectivity established by NMR and MS. Furthermore, it would reveal crucial details about the crystal packing, including how the molecules interact with each other through hydrogen bonds (e.g., between the amide groups of adjacent molecules) and potentially halogen bonds involving the bromine and chlorine atoms.

The formation of co-crystals is a significant area of pharmaceutical science aimed at modifying the physicochemical properties of a compound without altering its chemical structure. nih.gov this compound, with its hydrogen bond donor (amide N-H) and acceptor (amide C=O, pyridine nitrogen) sites, is a candidate for forming co-crystals with other molecules (co-formers). Crystallographic analysis is essential to confirm the formation of a true co-crystal and to understand the new network of intermolecular interactions that governs its properties. nih.gov Computational techniques like Density Functional Theory (DFT) can be used in conjunction with experimental crystallographic data to analyze the strength and nature of these noncovalent interactions. fip.org

Integration of Multiple Analytical Platforms for Comprehensive Profiling

A comprehensive understanding of this compound is not achieved by any single technique but by the integration of multiple analytical platforms. The data from each method corroborates and complements the others, providing a complete profile of the compound's identity, structure, and purity.

A typical analytical workflow is as follows:

Initial Identification: After synthesis, MS confirms the expected molecular weight, and IR spectroscopy verifies the presence of key functional groups (amide).

Structural Confirmation: High-resolution ¹H and ¹³C NMR spectroscopy are used to establish the exact chemical structure and rule out isomers.

Purity Assessment: HPLC with UV detection is employed to quantify the purity of the bulk material.

Impurity Profiling: Any significant peaks observed in the HPLC analysis are further investigated by LC-MS to identify their molecular weights and potential structures.

Definitive Structure and Solid-State Characterization: Finally, single-crystal X-ray diffraction can be used to provide unequivocal proof of the three-dimensional structure and intermolecular packing.

This integrated approach ensures a thorough characterization, which is critical for the compound's application in further research and development, where a deep understanding of its chemical and physical properties is required. researchgate.net

Advanced Analytical Techniques for Characterization and Purity Assessment of 6 Bromo 5 Chloronicotinamide

Integration of Artificial Intelligence and Machine Learning in Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in chemistry to accelerate the discovery and optimization of new molecules and reactions. mdpi.com AI algorithms can be employed to predict the properties of novel nicotinamide (B372718) derivatives, including their biological activity and synthetic accessibility. nih.gov For 6-Bromo-5-chloronicotinamide, AI could be used to design and optimize synthetic routes, predict its spectroscopic properties, and screen for potential biological targets in silico. preprints.orgpreprints.org This computational approach can significantly reduce the time and resources required for experimental studies. mdpi.com

Exploration of Novel Biological Modulatory Roles and Mechanisms

Given the central role of nicotinamide in cellular metabolism, there is growing interest in exploring the biological effects of its derivatives. Future research could focus on screening this compound against a wide range of biological targets to identify any novel modulatory roles. Understanding the mechanism of action of any observed activity would be a key area of investigation, potentially revealing new therapeutic avenues. The functionalization of pyridines is a critical aspect of discovering new bioactive molecules. nih.govacs.orgacs.org

Development of Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create efficient and environmentally friendly synthetic routes. nih.gov Future research could explore the use of enzymes, such as halogenases or amidases, in the synthesis of this compound or its derivatives. nih.gov This approach could offer improved yields, stereoselectivity, and milder reaction conditions compared to traditional chemical methods.

Potential in Advanced Materials Science or Catalyst Development

Pyridine (B92270) derivatives are known to be useful in materials science, for example, as components of polymers, dyes, and liquid crystals. The unique electronic properties conferred by the bromine and chlorine substituents in this compound could make it a candidate for incorporation into advanced materials with specific optical or electronic properties. Furthermore, the pyridine nitrogen atom can coordinate to metal centers, suggesting that this compound could be explored as a ligand for the development of new catalysts for various organic transformations. The functionalization of pyridines is an active area of research for the development of new catalytic systems. iciq.org

Strategic Applications of 6 Bromo 5 Chloronicotinamide in Drug Discovery and Chemical Biology

Role as a Key Synthetic Intermediate in Pharmaceutical Research and Development

6-Bromo-5-chloronicotinamide serves as a valuable and versatile building block in the synthesis of more complex molecules for pharmaceutical research. Its utility stems from the presence of multiple reactive sites: the bromine and chlorine atoms on the pyridine (B92270) ring and the carboxamide group. These features allow for a variety of chemical transformations, making it an important precursor in the generation of diverse chemical libraries.

The halogen atoms, particularly the bromine at position 6, are amenable to a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for constructing complex organic molecules with new carbon-carbon bonds. Likewise, both the bromine and chlorine atoms can be targeted for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. smolecule.com This reactivity allows chemists to systematically modify the core structure to explore the chemical space around the nicotinamide (B372718) scaffold.

The synthetic utility of related nicotinamide and quinazoline (B50416) structures highlights the types of transformations possible. For instance, the synthesis of S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides involves the initial condensation of 6-thio-nicotinic acid followed by S-alkylation. nih.gov Similarly, new quinazoline-4(3H)-one derivatives have been synthesized starting from 5-bromoanthranilic acid, demonstrating the role of halogenated aromatic compounds as key intermediates in building complex heterocyclic systems with potential anticancer activity. nih.gov These examples underscore the strategic importance of halogenated building blocks like this compound in constructing novel molecular architectures for drug discovery.

Table 1: Key Synthetic Reactions Involving Halogenated Nicotinamide Scaffolds

| Reaction Type | Description | Potential Application | Reference |

|---|---|---|---|

| Substitution Reactions | The bromine or chlorine atoms can be replaced by various nucleophiles. | Introduction of diverse functional groups to modulate physicochemical properties and target binding. | smolecule.com |

| Coupling Reactions | The compound can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) to form new C-C bonds. | Elaboration of the core scaffold to create more complex molecules and explore structure-activity relationships. |

| Amidation | The nicotinoyl chloride precursor can be amidated with various amines. | Generation of a library of amide derivatives to optimize interactions with biological targets. | nih.gov |

Scaffold Usage in Lead Generation and Optimization Processes

In drug discovery, lead generation is the process of identifying promising hit compounds from large chemical libraries, which are then refined through lead optimization to improve their therapeutic potential. biobide.com The molecular scaffold of this compound represents an attractive starting point for both of these critical phases. nih.govpsu.edu

As a scaffold, it provides a rigid three-dimensional framework that can be systematically decorated with different functional groups. The dual halogenation offers medicinal chemists precise control over synthetic modifications, allowing for the exploration of structure-activity relationships (SAR). By reacting at the bromine or chlorine positions, researchers can append various substituents to probe key interactions within a biological target's binding site. This iterative process of synthesis and biological testing is the cornerstone of lead optimization, aimed at enhancing properties such as potency, selectivity, and metabolic stability. biobide.com

The concept of using a core heterocyclic system is well-established. For example, a study on antituberculosis agents explored various 5,6-fused bicyclic heteroaromatic scaffolds, including imidazo[1,2-a]pyridines, to optimize activity. nih.gov This approach of modifying a central scaffold to improve drug-like properties is directly applicable to this compound. Its nicotinamide core can serve as the anchor for building a focused library of compounds, ultimately leading to the identification of a preclinical candidate.

Fragment-Based Drug Discovery and Design Leveraging the Nicotinamide Moiety

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds, particularly for challenging targets. drugdiscoverychemistry.com This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to the target. nih.gov Once a binding fragment is identified, it is grown or linked with other fragments to produce a more potent, lead-like molecule. psu.edu

The nicotinamide moiety itself is a valuable fragment due to its prevalence in biological systems, most notably as part of the cofactor nicotinamide adenine (B156593) dinucleotide (NAD). This makes it a privileged structure for targeting a wide range of enzymes. Research has shown the successful application of FBDD leveraging the related 3-aminopyridine (B143674) group, which shares the core pyridyl structure of nicotinamide. nih.gov

A notable example is the development of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis and a target in oncology. nih.gov In this work, fragment-based screening identified 3-aminopyridine-derived amides as novel and potent inhibitors. nih.govosti.gov The identified fragments served as the starting point for a structure-based design campaign that ultimately yielded compounds with robust antiproliferative properties. nih.gov Similarly, FBDD has been used to identify inhibitors of another nicotinamide-utilizing enzyme, Nicotinamide N-Methyl Transferase (NNMT), demonstrating the broad applicability of this approach. drugdiscoverychemistry.com

Table 2: Case Study of FBDD Leveraging a Nicotinamide-Related Moiety

| Target Enzyme | Fragment Hit Moiety | Resulting Inhibitor Potency (IC₅₀) | Key Outcome | Reference |

|---|

Bioisosteric Replacements and Scaffold Hopping Strategies from this compound

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds or discover novel intellectual property. Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving pharmacokinetics or target binding without losing the desired biological activity. spirochem.com Scaffold hopping is a more dramatic modification where the core structure of a molecule is replaced with a functionally equivalent but structurally distinct scaffold. nih.gov

The this compound structure is an ideal candidate for both strategies.

Bioisosteric Replacement: The chlorine and bromine atoms could be replaced by other groups. For instance, a trifluoromethyl group (CF₃) could be used as a bioisostere for the bromine atom to enhance metabolic stability or alter electronic properties. Similarly, the amide functionality could be replaced with other hydrogen-bond donors/acceptors like a sulfonamide or a reverse amide. A study on nicotinic cholinergic receptor ligands successfully employed bioisosteric replacement by substituting an isoxazole (B147169) ring with pyridine or oxadiazole, resulting in ligands with high affinity. nih.gov

Scaffold Hopping: The entire pyridinamide core could be replaced. The goal is to retain the key binding interactions of the original molecule while accessing new chemical space and potentially improving properties like solubility or synthetic accessibility. Several studies have successfully used this strategy. For example, researchers have "hopped" from bioactive natural flavonoids to aryl-pyridopyrimidinones to create potent anticancer agents. nih.gov Another effort involved exploring different 5,6-fused bicyclic systems as alternatives to an imidazo[1,2-a]pyridine (B132010) scaffold in the search for new antituberculosis drugs. nih.gov A similar strategy could be envisioned starting from this compound to identify novel chemotypes for a given biological target.

Table 3: Examples of Scaffold Hopping in Drug Discovery

| Original Scaffold | Hopped Scaffold | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Flavonoids | Aryl-pyridopyrimidinones | Anticancer | Discovery of potent topoisomerase IIα inhibitors. | nih.gov |

| Imidazo[1,2-a]pyridine | Other 5,6-fused bicyclic systems | Antituberculosis | Exploration of alternative scaffolds to optimize anti-mycobacterial activity. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-5-chloronicotinamide, and what key reaction parameters influence yield?

- Methodology : The synthesis typically involves halogenation of nicotinamide derivatives. For example, bromination and chlorination steps can be optimized using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in anhydrous dimethylformamide (DMF) at 0–5°C . Reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for Br/Cl) are critical for minimizing side products. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How should researchers optimize purification methods for this compound to achieve >95% purity?

- Methodology : Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane:ethyl acetate 8:2 to 6:4). For challenging separations, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves co-eluting impurities . Confirm purity via HPLC (retention time comparison) and mass spectrometry (HRMS for exact mass verification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, LC-MS) for this compound?

- Methodology :

- NMR discrepancies : Use deuterated solvents (DMSO-d₆ or CDCl₃) and ensure proper shimming. Compare coupling constants (J values) for aromatic protons with computational models (DFT-based NMR prediction tools) .

- LC-MS inconsistencies : Calibrate instruments with certified standards. For isobaric interferences, employ tandem MS/MS with collision-induced dissociation (CID) to differentiate fragment patterns .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Prepare buffered solutions (pH 1–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Quantify degradation via UPLC-PDA (220–400 nm) and identify byproducts using LC-QTOF .

- Light sensitivity : Expose solid and dissolved samples to UV (254 nm) and visible light. Monitor photodegradation kinetics with kinetic modeling (zero/first-order) .

Q. How can researchers address discrepancies in biological activity data (e.g., enzyme inhibition assays) across studies?

- Methodology :

- Assay standardization : Use a reference inhibitor (e.g., 5-Bromo-6-chloro-3-indolyl β-D-glucuronide) to normalize activity measurements .

- Data normalization : Apply Z-score transformation to account for inter-lab variability. Validate contradictory results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Data Reproducibility and Reporting

Q. What metadata should be included in publications to ensure reproducibility of studies involving this compound?

- Guidelines :

- Report synthetic details (catalyst loading, reaction atmosphere) and purification parameters (column dimensions, solvent ratios) .

- Provide raw spectral data (NMR FID files, MS spectra) in supplemental materials. Use unique identifiers (e.g., CAS RN) and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.